(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride properties
(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride properties
An In-Depth Technical Guide to (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride, a specialized chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, biological context, and analytical methodologies, offering field-proven insights into its practical application.
Introduction: A Unique Building Block for Neurological Drug Discovery
(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative that serves as a high-value building block in medicinal chemistry. Its structure is analogous to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] A deficiency in GABAergic neurotransmission is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, pain, and neurodegenerative diseases.[2][3]
While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, lipophilic analogues are designed to overcome this limitation.[2] (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride represents a key starting point for the synthesis of such analogues. Its key structural features—the specific (S)-stereochemistry, the phenyl ring for increased lipophilicity, and the ortho-bromine atom as a versatile chemical handle for further modification—make it a compound of significant interest for developing novel therapeutics targeting the CNS.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[4][5]
This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its effective use in a research and development setting.
Physicochemical and Handling Properties
A clear understanding of a compound's physical properties is critical for its proper handling, storage, and application in chemical synthesis. The key properties of (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 403661-76-7 | [4][6] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4][6] |
| Molecular Weight | 294.57 g/mol | [4] |
| Purity | Typically ≥98% | [6] |
| Appearance | Off-white to white solid | - |
| Storage Conditions | 2-8°C, under an inert gas atmosphere | [4][7] |
| Safety and Handling | Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure compounds like (S)-3-Amino-4-(2-bromophenyl)butanoic acid is a non-trivial task. The primary challenge lies in controlling the stereochemistry at the C3 carbon. While the exact commercial synthesis pathway for this specific molecule is proprietary, methodologies for structurally similar compounds involve asymmetric synthesis or biocatalysis.
Representative Synthetic Approach: Asymmetric Michael Addition
A plausible and well-documented strategy for creating the chiral carbon-nitrogen bond in related structures is the asymmetric Michael addition. The following workflow is adapted from a validated procedure for a similar isomer and serves as an illustrative example of the chemical logic involved.[9]
Caption: Key targets in the GABAergic synapse.
While (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is an intermediate, the final active pharmaceutical ingredients (APIs) derived from it could potentially act via several mechanisms, analogous to existing drugs: [1]* GABA-B Receptor Agonism: Like Baclofen (β-(4-chlorophenyl)-GABA), the molecule could be elaborated into a potent agonist at the GABA-B receptor, which is a G-protein coupled receptor that leads to neuronal inhibition. [1][10]* Inhibition of Voltage-Gated Calcium Channels (VGCCs): Similar to Pregabalin and Gabapentin, derivatives might not interact with GABA receptors directly but instead bind to the α2δ subunit of VGCCs, reducing neurotransmitter release. [1]* Inhibition of GABA Transporters (GATs): The structure could be a scaffold for designing inhibitors of GABA reuptake transporters (primarily GAT-1), which would increase the concentration of GABA in the synaptic cleft. [11]* Inhibition of GABA Transaminase (GABA-T): Derivatives could be designed to inhibit GABA-T, the enzyme responsible for GABA catabolism, thereby increasing overall GABA levels. [3] The specific choice of synthetic modification will dictate which of these targets is engaged, allowing for the tailored development of drugs for epilepsy, neuropathic pain, anxiety, or spasticity.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this chiral intermediate is paramount for its successful use in GMP (Good Manufacturing Practice) environments and for generating reproducible research data. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol describes a general method for analyzing amino acids, which would be adapted and validated for this specific compound. It relies on pre-column derivatization to attach a chromophore to the amino acid, allowing for sensitive UV detection. [12]
Caption: Workflow for HPLC-based purity analysis.
Methodology Details:
-
Reagent Preparation:
-
Diluent: 0.1 M Hydrochloric Acid.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 40 mM sodium acetate, pH 7.2). Filter and degas.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Derivatization Reagent: o-phthalaldehyde (OPA) with 3-mercaptopropionic acid in a borate buffer (pH 10.2). [12]
-
-
Instrumentation:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a binary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse-AAA C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temperature: 40 °C.
-
-
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 1 µL.
-
Detection Wavelength: 338 nm.
-
Gradient Program:
-
0.0 min: 0% B
-
1.9 min: 0% B
-
18.1 min: 57% B
-
18.6 min: 100% B
-
22.3 min: 100% B
-
23.2 min: 0% B
-
26.0 min: 0% B
-
-
-
Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in diluent.
-
Use the autosampler to perform the automated pre-column derivatization by mixing the sample with the OPA reagent just prior to injection.
-
Inject the derivatized sample onto the column.
-
Run the gradient program and record the chromatogram.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Trustworthiness of the Protocol: This automated pre-column derivatization HPLC method is a self-validating system. The derivatization is rapid and reproducible, and the use of a robust C18 column with a standard gradient ensures reliable separation. [12]For full validation, parameters such as linearity, accuracy, precision, and limit of detection (LOD) would be established according to ICH guidelines. Structural confirmation would be performed separately using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Advanced Drug Discovery
The primary value of (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride lies in its role as a versatile starting material.
Scaffold for Neurological Drug Candidates
As discussed, the compound is a scaffold for creating small molecules targeting the GABA system. The ortho-bromo substituent is particularly advantageous. It allows for late-stage functionalization via cross-coupling, enabling the rapid creation of a library of compounds. This is a powerful strategy in lead optimization, where chemists can systematically probe the structure-activity relationship (SAR) by introducing different groups at that position to enhance potency, selectivity, or pharmacokinetic properties.
Non-Natural Amino Acid for Peptide Therapeutics
When the amino group is protected (e.g., with Fmoc), the resulting building block, Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid, can be incorporated into peptides using SPPS.
Caption: Incorporation of a non-natural amino acid in SPPS.
Introducing non-natural amino acids like this one into a peptide sequence can confer significant advantages:
-
Enhanced Stability: The backbone is not recognized by standard proteases, increasing the peptide's half-life in vivo.
-
Structural Constraint: The bulky bromophenyl group can lock the peptide into a specific conformation, which can be crucial for high-affinity binding to a biological target.
-
Novel Functionality: The bromine atom can be used for subsequent modifications, such as attaching imaging agents or other functional moieties to the peptide.
Conclusion
(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is more than a simple chemical; it is an enabling tool for innovation in neuroscience and peptide chemistry. Its well-defined stereochemistry and versatile reactive handles provide chemists with a reliable and powerful starting point for the design and synthesis of next-generation therapeutics. By understanding its properties, synthesis, and analytical characterization, research and development teams can fully leverage its potential to accelerate their discovery programs.
References
-
MySkinRecipes. (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride. [Link]
-
Taylor & Francis Online. (2006). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14). [Link]
-
Wikipedia. GABA analogue. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid in Modern Peptide Synthesis. [Link]
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. [Link]
-
Gotor-Fernández, V., et al. (2018). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 23(11), 2848. [Link]
-
Meldrum, B. S. (1982). Pharmacology of GABA. Clinical and Experimental Pharmacology & Physiology, 9(3), 293-303. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
MySkinRecipes (Thai). (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride. [Link]
-
PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. [Link]
- Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A.
-
Siegel, G. J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
ResearchGate. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]
- Google Patents. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
Bertozo, L. d. C., Nagl, M., & Ximenes, V. F. (2023). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Molecules, 28(19), 6950. [Link]
-
Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note 5980-1193EN. [Link]
-
Kowalczyk, D., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3000-3015. [Link]
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. calpaclab.com [calpaclab.com]
- 7. (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride [myskinrecipes.com]
- 8. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]

